2-(4-chlorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O4S and its molecular weight is 487.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of different derivatives, including oxadiazole and acetamide derivatives, highlighted their preparation and evaluation for antibacterial and anti-enzymatic potential. These derivatives were synthesized incorporating multifunctional moieties and evaluated for their potential against bacterial strains and enzymatic inhibition, suggesting applications in developing novel antimicrobial agents (Nafeesa et al., 2017).
Antimicrobial and Antitumor Evaluation
- Research on N-substituted-2-amino-1,3,4-thiadiazoles, prepared from a reaction involving chloroacetyl chloride, showed promising results in cytotoxicity and antioxidant activities. This indicates the role of such compounds in developing potential antitumor and antioxidant agents (Hamama et al., 2013).
Antimalarial and COVID-19 Applications
- A theoretical investigation into antimalarial sulfonamides explored their utility as COVID-19 drugs through computational calculations and molecular docking studies. These compounds showed significant antimalarial activity and were also evaluated for their potential against COVID-19, highlighting the versatility of sulfonamide derivatives in addressing global health challenges (Fahim & Ismael, 2021).
Cytotoxic Activities
- Novel sulfonamide derivatives were synthesized and tested for their cytotoxic activity against cancer cell lines, demonstrating potential applications in cancer therapy. These studies contribute to the ongoing search for new, effective anticancer compounds (Ghorab et al., 2015).
Antibacterial Activity
- The synthesis of acetamide derivatives bearing heterocyclic cores like azinane and 1,3,4-oxadiazole was explored for their antibacterial potentials. This work underscores the importance of structural diversity in developing new antibacterial agents (Iqbal et al., 2017).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4S/c23-17-1-5-19(6-2-17)32-16-22(29)26-18-3-7-20(8-4-18)33(30,31)28-13-11-27(12-14-28)21-15-24-9-10-25-21/h1-10,15H,11-14,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBNLDIUEKXXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.